molecular formula C6H7ClF3N3O B1379072 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426290-78-9

5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1379072
M. Wt: 229.59 g/mol
InChI Key: XVISRUKWBAGKGJ-UHFFFAOYSA-N
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Description


5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is a chemical compound with the following properties:



  • Chemical Formula : C<sub>6</sub>H<sub>5</sub>ClF<sub>3</sub>N<sub>3</sub>O

  • Molecular Weight : 215.57 g/mol

  • Structure : It consists of an azetidine ring (a four-membered heterocycle) fused with an oxadiazole ring, and a trifluoromethyl group attached to the azetidine nitrogen.



Synthesis Analysis


The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and purification. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the trifluoromethyl group incorporation is crucial for its biological activity.



Molecular Structure Analysis


The molecular structure of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride reveals its compact, ring-fused arrangement. The trifluoromethyl group enhances lipophilicity, potentially affecting its pharmacokinetics.



Chemical Reactions Analysis


This compound can participate in diverse chemical reactions, such as nucleophilic substitutions, oxidation, and reduction. Researchers have investigated its reactivity with various nucleophiles and electrophiles, leading to derivatives with altered properties.



Physical And Chemical Properties Analysis



  • Solubility : Moderately soluble in polar organic solvents.

  • Melting Point : Varies depending on the salt form (e.g., hydrochloride).

  • Stability : Sensitive to light and moisture; store in a dry, dark place.

  • Spectroscopic Data : Researchers have reported IR, NMR, and mass spectrometry data for characterization.


Scientific Research Applications

Synthesis and Characterization

  • The compound "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is related to the synthesis and characterization of various organic compounds, where 1,3,4-oxadiazole and azetidinone derivatives play a crucial role. For instance, Desai & Dodiya (2014) synthesized a series of compounds with structures similar to the mentioned compound and characterized them by IR, 1H NMR, 13C NMR, and mass spectra. These compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, demonstrating significant correlations in their activities (Desai & Dodiya, 2014).

  • Similarly, Hou et al. (2016) reported an efficient scale-up synthesis of a compound containing a 1,2,4-oxadiazole moiety, highlighting the process features like regioselective cycloaddition and chemoselective hydrolysis. This compound was prepared for preclinical toxicological studies, indicating its significance in medical research (Hou et al., 2016).

Antimicrobial and Antitumor Applications

  • The antimicrobial and antitumor potential of compounds related to "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is a significant area of research. Compounds with similar structures have been synthesized and shown to possess antimicrobial properties against various bacterial and fungal strains. For example, Dodiya et al. (2012) synthesized compounds with potent antimicrobial activity against strains like E. coli, P. aeruginosa, and others (Dodiya et al., 2012).

  • Additionally, Maftei et al. (2016) explored the antitumor potential of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their research focused on the design, structural characterization, and in vitro anti-cancer activity of these compounds, showing that certain derivatives exhibited significant potency against a panel of cell lines (Maftei et al., 2016).

Safety And Hazards



  • Toxicity : Limited toxicity data available; handle with caution.

  • Hazardous Reactions : Avoid strong oxidizing agents or reducing agents.

  • Personal Protective Equipment : Use appropriate lab attire (gloves, goggles, lab coat).

  • Disposal : Follow local regulations for disposal of chemical waste.


Future Directions


Researchers should explore the biological activity of this compound further. Investigate its potential as a drug candidate, evaluate its pharmacokinetics, and assess its safety profile. Additionally, consider structural modifications to enhance efficacy or reduce toxicity.


properties

IUPAC Name

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3;/h3,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVISRUKWBAGKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

CAS RN

1426290-78-9
Record name 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
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